Methyl 2-(4-hydroxyphenyl)-2-oxoacetate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming organic compounds, specifically reflecting the structural arrangement of functional groups and substitution patterns present in the molecule. The compound structure features a central acetate backbone with a methyl ester functionality and a para-hydroxyphenyl substituent attached to the carbon adjacent to the carbonyl group.
The structural representation of this compound can be comprehensively described through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as COC(=O)C(=O)C1=CC=C(C=C1)O, which provides a linear notation of the molecular connectivity. The International Chemical Identifier string is recorded as InChI=1S/C9H8O4/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,10H,1H3, offering a standardized method for representing the chemical structure that enables consistent identification across different databases and software systems.
The International Chemical Identifier Key, which serves as a fixed-length condensed digital representation of the International Chemical Identifier, is documented as ACOFACMTVIGUGM-UHFFFAOYSA-N. This key provides a unique identifier that facilitates database searches and cross-referencing across various chemical information systems. The three-dimensional structural characteristics of the compound have been validated through computational chemistry methods, with conformational analysis confirming the preferred molecular geometry and spatial arrangement of functional groups.
Properties
IUPAC Name |
methyl 2-(4-hydroxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOFACMTVIGUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068083 | |
| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38250-16-7 | |
| Record name | Methyl 4-hydroxy-α-oxobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38250-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-hydroxy-alpha-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038250167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 4-hydroxy-α-oxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Esterification of 4-Hydroxyphenylacetic Acid with Methanol
Overview:
The most common and direct synthetic route to methyl 2-(4-hydroxyphenyl)-2-oxoacetate is via the esterification of 4-hydroxyphenylacetic acid using methanol as the alcohol component.
- Catalyst: Strong acid catalysts such as sulfuric acid are employed to facilitate the esterification.
- Temperature: The reaction is typically conducted under reflux conditions to drive the reaction to completion.
- Duration: Varies depending on scale and catalyst concentration but generally sufficient to ensure full conversion of acid to ester.
- Continuous flow reactors are used industrially to optimize reaction parameters, improve yield, and enhance reproducibility.
- Post-reaction purification involves distillation and crystallization to isolate the product with high purity.
| Parameter | Typical Condition |
|---|---|
| Catalyst | Concentrated sulfuric acid |
| Solvent | Methanol |
| Temperature | Reflux (~65°C for methanol) |
| Reaction Time | Several hours (variable) |
| Purification | Distillation, crystallization |
This method is well-established and forms the basis for large-scale production due to its simplicity and efficiency.
Alternative Synthetic Routes and Related Reactions
While esterification is the primary method, related transformations involving this compound include:
- Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide, the compound can be oxidized to quinones or other oxidized derivatives.
- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the oxo group to hydroxyphenyl derivatives.
- Substitution: The phenolic hydroxy group can undergo electrophilic aromatic substitution with halogens or nitrating agents under acidic conditions, leading to substituted derivatives.
These reactions are typically performed post-synthesis for derivative preparation rather than for initial compound formation.
Patent-Described Industrial Preparation Method for Related Esters
A patent (CN103724203A) describes a method for preparing o-hydroxyphenylacetic acid methyl esters, closely related to this compound, which can be adapted or informative for this compound's synthesis.
Key Features of the Patent Method:
- Direct addition of methanol to a benzofuranone reaction solution containing an aromatic hydrocarbon.
- Catalyst recovery by filtration after reaction termination.
- Recovery of excess methanol and solvent by concentration and crystallization to obtain the product.
- Low methanol and catalyst usage, absence of water to avoid hydrolysis side reactions.
- Continuous reaction process suitable for industrial scale with improved yield and no wastewater generation.
This method emphasizes operational simplicity, environmental considerations, and industrial applicability.
Related Compound Preparation: Methyl 2-oxoacetate as a Building Block
Methyl 2-oxoacetate (methyl glyoxylate) is a structurally related compound often used as a synthon in organic synthesis, including the preparation of phenolic esters.
Preparation Methods for Methyl 2-oxoacetate Include:
- Oxidative cleavage of tartrate diesters.
- Ozonolysis of maleate/fumarate derivatives.
- Exchange reactions between dialkoxyacetates and glyoxylic acid.
- Sodium acetate-catalyzed elimination of nitrite ion from nitrate esters.
These methods provide insight into the preparation of the oxoacetate moiety that can be coupled with 4-hydroxyphenyl units in further synthetic steps.
Summary Table of Preparation Methods
| Method | Description | Key Reagents/Catalysts | Conditions | Industrial Notes |
|---|---|---|---|---|
| Esterification of 4-hydroxyphenylacetic acid | Acid-catalyzed esterification with methanol under reflux | 4-Hydroxyphenylacetic acid, Methanol, H2SO4 | Reflux, several hours | Scalable, continuous flow reactors used industrially |
| Patent method for methyl esters | Methanol addition to benzofuranone reaction solution, catalyst recovery, solvent recycling | Methanol, catalyst (acidic) | Continuous, no water present | High yield, no wastewater, industrially viable |
| Oxidative cleavage (for oxoacetate moiety) | Oxidative cleavage of tartrate diesters or ozonolysis of maleate/fumarate derivatives | Oxidants (e.g., KMnO4, O3) | Variable | Provides oxoacetate building blocks |
| Exchange reaction | Dialkoxyacetate and glyoxylic acid exchange reaction | Dialkoxyacetate, Glyoxylic acid | Mild conditions | Useful for preparing methyl 2-oxoacetate |
Research Findings and Practical Considerations
- The esterification method is favored for its straightforwardness and high yield.
- Avoidance of water in the reaction mixture is critical to prevent hydrolysis of the ester product.
- Continuous flow and solvent recovery systems enhance industrial efficiency and environmental safety.
- The hydroxyphenyl group’s reactivity allows for further functionalization post-synthesis, expanding the compound’s utility in medicinal and synthetic chemistry.
- Purification by crystallization following solvent removal is effective for obtaining high-purity product suitable for pharmaceutical or research use.
Scientific Research Applications
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It serves as a building block for synthesizing complex organic molecules and is studied for its potential antimicrobial and antioxidant properties. Research also explores its therapeutic uses, such as in new drug development.
Scientific Research Applications
Chemistry
this compound is a crucial building block in synthesizing complex organic molecules. It can undergo various reactions, including oxidation, reduction, and substitution, to create diverse chemical compounds.
- Oxidation: This process results in quinones and other oxidized phenolic derivatives.
- Reduction: This yields hydroxyphenyl derivatives with reduced oxo groups.
- Substitution: This leads to various substituted phenolic esters, depending on the electrophile used.
Biology
The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine
Ongoing research explores potential therapeutic applications of this compound, such as in developing new drugs. In one study, a related compound showed that the 4-OH form of an inhibitor had greatly improved metabolic stability, showed significant improvement in enzyme potency, and exhibited >20-fold improvement in Mtb .
Industry
this compound is used in specialty chemicals production and as an intermediate in synthesizing various industrial products.
Mechanism of Action
The mechanism of action of methyl 2-(4-hydroxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The oxoacetate moiety can undergo various chemical transformations, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Insights :
- Electron-donating groups (e.g., -OH, -OCH₃) generally improve yields by enhancing nucleophilic reactivity.
- Electron-withdrawing substituents (e.g., -F, -NO₂) reduce yields due to decreased aromatic ring reactivity .
Spectral Data and Structural Confirmation
NMR Characteristics:
- Literature data matches isolated natural product spectra .
- Methyl 2-(4-fluorophenyl)-2-oxoacetate :
- Methyl 2-(4-methoxyphenyl)-2-oxoacetate :
Key Insight : Substituents alter chemical shifts predictably, with electron-withdrawing groups deshielding aromatic protons.
Key Insights :
- The hydroxyl group enhances solubility but reduces stability compared to methoxy or chloro analogs.
- None of the analogs in this class show significant bioactivity in current studies, unlike related alkaloids or thiazole derivatives .
Biological Activity
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by a hydroxyphenyl group and an oxoacetate moiety, which contribute to its reactivity and biological activity. The presence of the hydroxy group enhances its ability to participate in hydrogen bonding, while the oxoacetate group allows for various chemical transformations.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Antioxidant Activity
The compound has also been studied for its antioxidant properties . Its ability to scavenge free radicals can protect cells from oxidative stress, contributing to its potential use in preventing diseases associated with oxidative damage.
Anti-inflammatory Effects
This compound has shown promise in anti-inflammatory research . Studies indicate that it may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The hydroxyphenyl group can engage in hydrogen bonding with biological molecules, influencing their activity. Additionally, the oxoacetate moiety can undergo various chemical transformations that enhance the compound's overall biological effects.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound possesses unique properties when compared to similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C10H10O4 | Hydroxy group enhances reactivity |
| Methyl 2-(4-methoxyphenyl)-2-oxoacetate | C10H12O4 | Methoxy group increases solubility |
| Methyl 2-(4-chlorophenyl)-2-oxoacetate | C10H9ClO4 | Chlorine substituent alters electronic properties |
This table highlights how the presence of different functional groups influences the biological activity and chemical behavior of these compounds.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against various bacterial strains, reporting significant inhibition of growth compared to control groups.
- Anti-inflammatory Studies : In vitro assays demonstrated that the compound could effectively reduce markers of inflammation in cell cultures treated with pro-inflammatory agents.
- Cytotoxicity Assessment : Preliminary cytotoxicity studies indicated that this compound may possess selective toxicity towards cancer cell lines, warranting further investigation into its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(4-hydroxyphenyl)-2-oxoacetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification of 4-hydroxyphenylglyoxylic acid with methanol using sulfuric acid as a catalyst under reflux. Alternatively, coupling 4-hydroxybenzaldehyde with methyl oxalyl chloride in the presence of triethylamine (base) may yield the product. Purification typically involves vacuum distillation or recrystallization from ethanol. Reaction temperature (e.g., reflux vs. room temperature) significantly impacts esterification efficiency, with higher temperatures favoring faster kinetics but risking decomposition of the hydroxyl group .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR will show a singlet for the methyl ester (~3.8 ppm), a deshielded carbonyl proton (~6.0 ppm for α-keto ester), and aromatic protons (6.8–7.8 ppm). The hydroxyl proton may appear broad due to hydrogen bonding.
- IR : Strong peaks at ~1740 cm (ester C=O) and ~1680 cm (α-keto carbonyl).
- Mass Spectrometry : Molecular ion peak at m/z 194 (CHO), with fragmentation patterns indicating loss of CO or methoxy groups .
Q. What are the common chemical reactions this compound undergoes?
- Methodological Answer :
- Reduction : LiAlH reduces the α-keto ester to a vicinal diol.
- Nucleophilic Substitution : The hydroxyl group can be functionalized via Mitsunobu reactions or protected with acetyl groups for further derivatization.
- Oxidation : Under strong oxidants (e.g., KMnO), the α-keto group may decarboxylate to form 4-hydroxyphenylacetic acid .
Advanced Research Questions
Q. How does the 4-hydroxyphenyl group influence reactivity compared to halogenated analogs (e.g., 4-fluorophenyl derivatives)?
- Methodological Answer : The electron-donating hydroxyl group activates the aromatic ring toward electrophilic substitution but makes the α-keto ester more prone to oxidation. In contrast, halogenated analogs (e.g., 4-fluorophenyl) exhibit slower nucleophilic substitution due to electron-withdrawing effects. Computational studies (DFT) can quantify charge distribution differences, guiding reaction design .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Purity Assessment : Use HPLC (>95% purity) to eliminate confounding effects from synthesis byproducts.
- Assay Standardization : Compare activities under identical conditions (e.g., pH, temperature) and cell lines.
- Structural Confirmation : Re-evaluate bioactive samples via X-ray crystallography (as in ) to rule out polymorphism or degradation .
Q. How can computational chemistry predict interactions with biological targets like EC 1.1.3.46 (4-hydroxymandelate oxidase)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can model the compound’s binding to the enzyme’s active site. Focus on hydrogen bonding between the hydroxyl group and FMN cofactor (critical for oxidation). Compare binding affinities with natural substrates to assess inhibitory potential .
Q. What crystallographic differences exist between this compound and halogenated derivatives?
- Methodological Answer : X-ray diffraction reveals that the hydroxyl group forms intramolecular hydrogen bonds with the α-keto carbonyl, stabilizing a planar conformation. In halogenated analogs (e.g., 4-chlorophenyl), steric bulk disrupts this geometry, leading to twisted molecular packing. Hydrogen-bonding networks in crystals differ significantly, affecting solubility and melting points .
Q. What role does this compound play in glycopeptide antibiotic biosynthesis?
- Methodological Answer : EC 1.1.3.46 catalyzes the oxidation of 4-hydroxymandelate to this compound, a precursor for non-proteinogenic amino acids in vancomycin-class antibiotics. Isotope labeling (e.g., C tracing) can track its incorporation into antibiotic scaffolds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
